1-Propanamine, 2,2'-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-
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Overview
Description
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-] is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-] involves multiple steps, including the introduction of the ethynylbutoxy group and the formation of the dithiobis linkage. Common reagents used in these reactions include alkyl halides, amines, and thiols. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, N,N-diethyl-: A simpler amine with similar structural features but lacking the dithiobis and ethynylbutoxy groups.
Diethylpropylamine: Another related compound with a similar amine structure but different substituents.
Uniqueness
1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(1-ethynylbutoxy)-] is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
62248-16-2 |
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Molecular Formula |
C26H48N2O2S2 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
2-[[1-(diethylamino)-3-hex-1-yn-3-yloxypropan-2-yl]disulfanyl]-N,N-diethyl-3-hex-1-yn-3-yloxypropan-1-amine |
InChI |
InChI=1S/C26H48N2O2S2/c1-9-17-23(11-3)29-21-25(19-27(13-5)14-6)31-32-26(20-28(15-7)16-8)22-30-24(12-4)18-10-2/h3-4,23-26H,9-10,13-22H2,1-2,5-8H3 |
InChI Key |
XWIPGMSGAFNURV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)OCC(CN(CC)CC)SSC(CN(CC)CC)COC(CCC)C#C |
Origin of Product |
United States |
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